molecular formula C24H20O8S B2699738 (2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate CAS No. 929373-02-4

(2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate

Cat. No. B2699738
M. Wt: 468.48
InChI Key: KTMROPDJJLPHBY-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate is a useful research compound. Its molecular formula is C24H20O8S and its molecular weight is 468.48. The purity is usually 95%.
BenchChem offers high-quality (2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy

The New Zinc Phthalocyanine Derivatives - A study introduced new zinc phthalocyanine derivatives characterized by high singlet oxygen quantum yield, which are useful for photodynamic therapy, particularly in cancer treatment. Their properties include good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Material Science

Synthesis and Crystal Growth for Nonlinear Optics - Research on ionic stilbazolium salts with benzenesulfonates, including their synthesis and crystal growth, has been conducted. These compounds have been found to exhibit favorable properties for nonlinear optical and electro-optical effects, suggesting their potential applications in optical technologies (Yang et al., 2005).

Nanotechnology

Novel Recovery of Nano-Structured Ceria (CeO2) - A study demonstrated the use of benzoxazine dimer complexes with cerium(III) ion for the successful preparation of single-phase ceria (CeO2) through thermal decomposition. The resulting ceria powder is spherical with an average diameter of 20 nm, indicating its potential application in various nanotechnology fields (Veranitisagul et al., 2011).

Synthetic Chemistry

Reductive Electrophilic Substitution of Pyrogallol Derivatives - A study explored the synthesis of 2,3-disubstituted phenols through the reductive electrophilic substitution, showcasing a method for creating structurally diverse phenolic compounds, which could have further applications in medicinal chemistry and material science (Azzena, Melloni, & Pisano, 1993).

Environmental Science

Ozonolysis of Lignin Models in Aqueous Solution - This research investigated the reaction of lignin model compounds with ozone in aqueous solutions, identifying hydroxylation and quinone formation among the major products. The study provides insights into the potential for lignin degradation and recycling, contributing to more sustainable environmental practices (Mvula, Naumov, & von Sonntag, 2009).

properties

IUPAC Name

[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O8S/c1-28-16-7-10-18(11-8-16)33(26,27)32-17-9-12-19-21(14-17)31-22(23(19)25)13-15-5-4-6-20(29-2)24(15)30-3/h4-14H,1-3H3/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMROPDJJLPHBY-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C(=CC=C4)OC)OC)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C(=CC=C4)OC)OC)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate

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